molecular formula C16H17N5S2 B6426441 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327393-07-5

4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6426441
CAS RN: 2327393-07-5
M. Wt: 343.5 g/mol
InChI Key: UTVVDNTZMPPWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole (MPB) is an organic compound with a unique structure and a wide range of applications. It has been used in various scientific fields, including biochemistry, pharmacology, and drug development. The compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied in depth. In

Scientific Research Applications

4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been used in various scientific research applications, including drug development, biochemistry, and pharmacology. It has been used as a key component in the synthesis of various drug molecules, including anti-inflammatory, anti-cancer, and anti-diabetic agents. In biochemistry, 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been used to study the structure and function of proteins, and in pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is not fully understood. However, research suggests that it may modulate the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) enzymes. The compound may also interact with other molecules, such as hormones and neurotransmitters, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole have been studied in depth. Research suggests that the compound may have anti-inflammatory, anti-cancer, and anti-diabetic effects. It may also modulate the activity of certain enzymes, hormones, and neurotransmitters, and it may be involved in the regulation of cell proliferation, apoptosis, and signal transduction pathways.

Advantages and Limitations for Lab Experiments

4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to using 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole in lab experiments. For example, it is not water soluble, so it must be dissolved in an organic solvent. Additionally, it is not very soluble in organic solvents, so it must be used at high concentrations.

Future Directions

There are several potential future directions for 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole research. For example, further research could be done to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, more research could be done to explore the potential therapeutic applications of 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole, such as its use as an anti-inflammatory, anti-cancer, or anti-diabetic agent. Additionally, research could be done to explore the potential use of 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole in drug delivery systems and to develop new synthetic methods for the compound. Finally, research could be done to explore the potential use of 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole in the treatment of other diseases, such as neurological and cardiovascular diseases.

Synthesis Methods

4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole can be synthesized through two methods: the Biginelli reaction and the Suzuki-Miyaura cross-coupling reaction. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, an ethyl acetoacetate, and urea or thiourea, with an acid catalyst. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that involves the coupling of an aryl bromide or iodide and an aryl or vinyl boronic acid. Both methods have been used successfully to synthesize 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole.

properties

IUPAC Name

4-methylsulfanyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S2/c1-22-12-4-2-5-13-14(12)19-16(23-13)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVDNTZMPPWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

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